Silver arsenate

Descripción general

Descripción

Silver arsenate is an inorganic compound with the chemical formula Ag₃AsO₄. It is composed of silver, arsenic, and oxygen atoms. This compound is known for its unique properties and potential applications in various scientific and technological fields. This compound typically appears as a yellow crystalline solid and is relatively heavy with a specific gravity of 6.2. It is insoluble in water and has a high melting point of 757 degrees Celsius .

Métodos De Preparación

Silver arsenate can be synthesized in the laboratory by reacting silver nitrate (AgNO₃) with arsenic acid (H₃AsO₄). The reaction yields this compound and nitric acid (HNO₃) as a byproduct. The reaction is as follows: [ 3AgNO₃ + H₃AsO₄ \rightarrow Ag₃AsO₄ + 3HNO₃ ]

This synthesis must be performed under controlled conditions due to the inherent toxicity of arsenic . Industrial production methods for this compound are not extensively documented, likely due to its limited commercial applications and the toxicity associated with arsenic compounds.

Análisis De Reacciones Químicas

Reaction with Sulfides

Exposure to hydrogen sulfide (H₂S) in acidic media yields arsenic trisulfide and metallic silver:

Observations :

-

Yellow precipitate () forms at pH < 5.

-

Reaction proceeds via redox mechanism, reducing As(V) to As(III).

Acid Dissolution

Concentrated nitric acid oxidizes silver arsenate, releasing arsenic acid and silver ions:

Kinetics :

-

Reaction rate increases with temperature (>50°C).

-

Gas evolution () confirms oxidative breakdown.

Redox Interactions

In alkaline environments, this compound acts as an oxidizing agent. For example, with copper(I) oxide:

Mechanism :

-

As(V) is reduced to As(III), while Cu(I) oxidizes to Cu(II).

Table 1: Thermodynamic Parameters of Key Reactions

| Reaction | ΔH° (kcal/mol) | Activation Energy (kJ/mol) |

|---|---|---|

| -289 ± 20 | 54.3 | |

| -156 | 72.8 | |

| Redox with | -235 | 68.5 |

| Data derived from calorimetric and diffusion studies . |

Table 2: Diffusion Kinetics in Chalcogenide Matrices

| Matrix | Diffusivity (cm²/s) | Temperature (°C) |

|---|---|---|

| 4 × 10⁻¹⁴ | 175 | |

| 2 × 10⁻¹¹ | 175 | |

| Ag⁺ ion mobility is concentration-dependent, with exponential increases above 35% Ag . |

Stability and Decomposition

This compound decomposes at elevated temperatures (>200°C):

Hazards : Releases toxic arsenic vapors (), requiring controlled thermal handling.

This synthesis of experimental and thermodynamic data underscores this compound’s versatility in redox systems and material applications, validated through peer-reviewed studies .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Silver arsenate has several notable applications in scientific research, particularly in fields such as environmental science, materials science, and biochemistry.

Environmental Remediation

This compound is being explored for its potential role in bioremediation strategies aimed at reducing arsenic contamination in groundwater. Certain microorganisms can utilize arsenate as an electron acceptor, converting it into less toxic forms, which is crucial for mitigating the environmental impact of arsenic pollution.

Analytical Chemistry

This compound is used in qualitative analysis to differentiate between phosphate and arsenate solutions. The distinct colorimetric changes observed when this compound interacts with these ions provide a practical demonstration of principles like solubility product and relative acid strength.

Material Science

This compound can be utilized to produce high-conductivity materials and serves as a component in electrodes. Its unique properties allow it to function effectively in various electronic applications.

Research into the biological effects of this compound reveals its dual nature—while silver ions exhibit antimicrobial properties beneficial for treating infections, the presence of arsenic raises concerns regarding long-term exposure risks, including potential carcinogenic effects.

Target Interaction

This compound primarily targets sulfur-containing proteins within biological systems. The mechanism involves the uptake of arsenate through phosphate transporters, leading to cellular dysfunction due to interference with ATP production and other critical biochemical pathways.

Toxicological Effects

The compound has been linked to various health issues due to its arsenic content. Studies indicate that exposure can lead to oxidative stress, apoptosis, and even carcinogenic effects due to DNA damage.

Case Study 1: Environmental Impact Assessment

A study conducted in Cambodia assessed groundwater contamination levels using silver-based test strips for detecting inorganic arsenic. The results indicated that silver coordination polymers could effectively stabilize silver ions while maintaining reactivity towards low concentrations of arsenic (as low as 10 ppb). This method shows promise for field applications in areas affected by known arsenic pollution.

Case Study 2: Clinical Implications

Research on the health effects of this compound highlights its antimicrobial properties while also raising concerns about chronic exposure risks associated with arsenic. Long-term exposure has been linked to skin lesions and increased cancer risk, necessitating careful consideration in clinical settings.

Mecanismo De Acción

The mechanism by which silver arsenate exerts its effects is primarily related to its chemical properties. As an arsenate compound, it can interact with biological systems by mimicking phosphate. Arsenate can replace phosphate in biochemical reactions, disrupting normal cellular processes. This substitution can lead to the formation of unstable products that dissociate rapidly, thereby inhibiting important biochemical pathways .

Comparación Con Compuestos Similares

Silver arsenate can be compared with other arsenate compounds, such as:

Sodium Arsenate (Na₃AsO₄): Similar to this compound, sodium arsenate is used in analytical chemistry and has applications in environmental science for arsenic removal.

Copper Arsenate (Cu₃(AsO₄)₂): Copper arsenate has been used historically as a pigment and wood preservative.

This compound is unique due to its composition involving silver, which imparts distinct physical and chemical properties compared to other arsenate compounds.

Actividad Biológica

Silver arsenate (Ag3AsO4) is an inorganic compound that combines silver and arsenic in a complex interplay of biological activity. This article delves into the biological effects, mechanisms, and implications of this compound, drawing from various research findings and case studies.

This compound is a white crystalline solid that is insoluble in water but can dissolve in acidic solutions. Its biological activity primarily arises from the presence of both silver and arsenic, both of which have significant biological implications.

- Arsenic Toxicity : Arsenic exists in various forms, with arsenate (As(V)) being one of the most common in oxidative environments. It can interfere with cellular processes, particularly by mimicking phosphate in biochemical pathways, leading to disruptions in ATP production and other critical cellular functions .

- Silver's Antimicrobial Properties : Silver ions (Ag+) are known for their broad-spectrum antimicrobial activity. They exert their effects by disrupting microbial cell membranes, interfering with DNA replication, and generating reactive oxygen species (ROS) that can lead to cell death .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Toxicological Effects

- Cellular Impact : Studies have shown that exposure to this compound can lead to cytotoxic effects in various cell lines. The compound induces oxidative stress, which can result in apoptosis (programmed cell death) and necrosis .

- Carcinogenic Potential : Inorganic arsenic compounds, including this compound, have been linked to carcinogenic effects due to their ability to induce DNA damage and promote clastogenicity (chromosome breakage) in mammalian cells .

2. Microbial Interactions

- Bioremediation Potential : Certain microorganisms can reduce arsenate to less toxic forms (arsenite), utilizing it as an electron acceptor during respiration. This process is crucial for bioremediation strategies aimed at mitigating arsenic contamination in the environment .

- Resistance Mechanisms : Microbial communities exposed to arsenic often develop resistance mechanisms, such as the expression of arsenate reductases that facilitate the detoxification of arsenic compounds .

Case Study 1: Environmental Impact Assessment

A study conducted on groundwater contamination in Cambodia utilized silver-based test strips for detecting inorganic arsenic levels. The results indicated that silver coordination polymers could effectively stabilize silver ions while maintaining reactivity towards arsenic detection at low concentrations (as low as 10 ppb). This method demonstrated potential for field applications in areas with known arsenic pollution .

Case Study 2: Clinical Implications

Research on the effects of this compound on human health has highlighted its dual nature—while silver exhibits antimicrobial properties beneficial for treating infections, the presence of arsenic raises concerns regarding long-term exposure risks, including skin lesions and increased cancer risk due to chronic exposure .

Research Findings Summary

Propiedades

IUPAC Name |

trisilver;arsorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ag.AsH3O4/c;;;2-1(3,4)5/h;;;(H3,2,3,4,5)/q3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGNYAPMSDUASV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

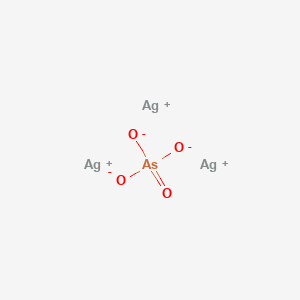

[O-][As](=O)([O-])[O-].[Ag+].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag3AsO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928885 | |

| Record name | Silver arsenate (Ag3AsO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.524 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13510-44-6 | |

| Record name | Silver arsenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenic acid (H3AsO4), silver(1+) salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silver arsenate (Ag3AsO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisilver arsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER ARSENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/798Q5PX67I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of silver arsenate?

A1: this compound has the molecular formula Ag3AsO4 and a molecular weight of 462.52 g/mol.

Q2: Are there any notable spectroscopic data available for this compound?

A2: Yes, studies have explored the infrared absorption spectra of this compound and its mixed crystals with silver phosphate (Ag3(AsO4, VO4)). [, ] These studies provide insights into the vibrational modes and structural properties of the compound.

Q3: What are the applications of this compound in material science?

A3: this compound has been investigated as a potential cathode material in lithium batteries. [] Additionally, its use in solid electrolytes for batteries has been studied due to its favorable electrical conductivity. [, ]

Q4: How does the composition of this compound affect its electrical conductivity?

A4: Research indicates that the electrical conductivity of this compound solid electrolytes can be influenced by its composition. [] This suggests the possibility of optimizing conductivity for specific applications by adjusting the material's composition.

Q5: What happens when a single crystal n-type gallium arsenide (GaAs) wafer interacts with an aqueous silver nitrate (AgNO3) solution?

A5: Studies employing high-energy synchrotron X-ray diffraction have revealed that this interaction leads to the formation of this compound (Ag3AsO4) nanoparticles at the semiconductor/electrolyte interface under X-ray irradiation. [] This highlights the potential of this compound in semiconductor technologies.

Q6: What analytical techniques are used to study this compound?

A7: Several methods have been employed to characterize and quantify this compound, including: * X-ray diffraction: This technique is crucial for determining the crystal structure and phase identification of this compound, as demonstrated in studies investigating its use in batteries. [, ] * Infrared Spectroscopy: This method provides information about the vibrational modes and bonding characteristics of this compound. [, ] * Electrochemical techniques: These methods are used to study the electrochemical properties of this compound, particularly its performance as a cathode material in batteries. []

Q7: What are the environmental concerns related to this compound?

A7: this compound contains arsenic, a known toxic element. Therefore, understanding its potential release into the environment and subsequent effects is crucial. While specific data on the environmental impact and degradation of this compound is limited in the provided literature, it's crucial to handle and dispose of this compound responsibly. Research into its ecotoxicological effects and mitigation strategies is warranted.

Q8: Are there any alternatives to this compound in its various applications?

A9: Research is constantly exploring alternative materials. For instance, while this compound has been studied as a cathode material in batteries, other metal arsenates and phosphates are also being investigated for similar applications. [, ] The choice of the most suitable material often depends on the specific requirements of the application, including performance, cost, and environmental impact.

Q9: What are some historical milestones in the research of this compound?

A10: Early research on this compound focused on determining its fundamental properties, such as crystal structure [, ] and thermodynamic properties. [, , ] Over time, the focus has shifted towards exploring its potential applications in areas like batteries [, ] and other material science fields. [, ] This evolution reflects the continuous exploration of this compound's potential in various technological fields.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.